molecular formula C20H31N3O3S B2700888 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea CAS No. 2380173-24-8

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea

Cat. No.: B2700888
CAS No.: 2380173-24-8
M. Wt: 393.55
InChI Key: ICGZZUVIFSIKDD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylthianyl group, and a urea linkage

Preparation Methods

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Preparation of 4-Methoxyphenyl Ethylamine: This can be achieved through the reduction of 4-methoxyphenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 4-Morpholin-4-ylthian-4-ylmethyl Chloride: This intermediate can be prepared by reacting morpholine with thionyl chloride.

    Formation of the Urea Linkage: The final step involves the reaction of 4-methoxyphenyl ethylamine with 4-morpholin-4-ylthian-4-ylmethyl chloride in the presence of a base such as triethylamine to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves its interaction with specific molecular targets. The methoxyphenyl group may allow it to bind to certain receptors, while the morpholinylthianyl group may enhance its solubility and bioavailability. The urea linkage may facilitate its interaction with enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can be compared with similar compounds such as:

    1-[2-(4-Hydroxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-piperidin-4-ylthian-4-yl)methyl]urea: This compound has a piperidinyl group instead of a morpholinyl group, which may affect its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-14-27-15-8-20)23-10-12-26-13-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGZZUVIFSIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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